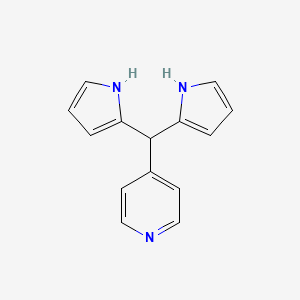

5-(4-Pyridyl)dipyrromethane

Vue d'ensemble

Description

5-(4-Pyridyl)dipyrromethane is a compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. It is a valuable intermediate for the synthesis of asymmetrical trans A2B2 porphyrins, bearing pyridyl functional rings . This compound is also known for its luminescent properties and its role in the synthesis of porphyrins, which are important in various applications such as photosensing materials, catalysts, and sensors .

Applications De Recherche Scientifique

Chemical Applications

5-(4-Pyridyl)dipyrromethane serves primarily as a building block for the synthesis of porphyrins and other macrocyclic compounds. Its role in creating asymmetrical trans A2B2 porphyrins is particularly noteworthy, as these compounds have significant applications in catalysis and materials science.

Table 1: Summary of Chemical Applications

| Application Area | Description |

|---|---|

| Synthesis of Porphyrins | Used as an intermediate for creating complex porphyrin structures. |

| Polymer Synthesis | Capable of forming conductive homo-polymers and co-polymers, enhancing material properties. |

| Light Harvesting | Utilized in the development of light-harvesting arrays and solar cells. |

Biological Applications

In biological research, derivatives of this compound are being investigated for their potential in biological imaging and as sensors for biochemical agents. The compound's ability to form conductive polymers allows for the development of sensors that can detect specific biomolecules.

Case Study: Sensor Development

A study demonstrated that this compound-based conductive molecularly imprinted polymers (cMIPs) could selectively incorporate salicylic acid into their structure. This interaction was reversible, indicating potential for sensor applications in detecting environmental pollutants or biological markers .

Medical Applications

Research is ongoing into the use of this compound in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to destroy cancer cells. The compound's derivatives have shown promise as photosensitizers, which can be activated by specific wavelengths of light to produce reactive oxygen species that kill cancer cells.

Table 2: Medical Applications Overview

| Application Area | Description |

|---|---|

| Photodynamic Therapy | Potential use as a photosensitizer in cancer treatment. |

| Diagnostic Tools | Investigated for use in imaging techniques to enhance visibility of tumors or lesions. |

Industrial Applications

In industrial contexts, this compound is being explored for its utility in developing sensors for heavy metals and gas detection. Its electroactive properties make it suitable for creating sensitive detection devices.

Case Study: Heavy Metal Sensors

Research has shown that cMIPs based on this compound can effectively detect heavy metals in aqueous solutions, demonstrating high selectivity and sensitivity . This application is crucial for environmental monitoring and public health safety.

Mécanisme D'action

Target of Action

It is known that 5-(4-pyridyl)dipyrromethane is a valuable intermediate for the synthesis of asymmetrical trans a2b2 porphyrins . Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll .

Mode of Action

It is known that this compound can form both conductive homo-polymers and co-polymers . This suggests that this compound interacts with its targets by forming complex structures, potentially altering their function.

Biochemical Pathways

Given its role in the synthesis of porphyrins, it can be inferred that this compound may influence the pathways associated with these macrocycles, such as heme synthesis and chlorophyll production .

Result of Action

It is known that this compound can form both conductive homo-polymers and co-polymers . This suggests that this compound may influence the electrical properties of the systems in which it is incorporated.

Action Environment

It is known that this compound can be used to synthesize porphyrins , which are sensitive to light and oxygen. Therefore, it is possible that environmental factors such as light and oxygen levels may influence the action of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole and 4-pyridinecarboxaldehyde. One common method involves stirring a mixture of 4-pyridinecarboxaldehyde (1.9 mL, 20 mmol) and pyrrole (30 mL, 420 mmol) at around 85°C for 12 hours . This reaction yields the desired compound, which can then be purified using various techniques such as chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Pyridyl)dipyrromethane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Substitution: It can participate in substitution reactions, where functional groups on the pyridyl ring can be replaced with other groups.

Condensation: It is often used in condensation reactions to form larger macrocyclic structures such as porphyrins.

Common Reagents and Conditions

Common reagents used in these reactions include acids (such as hydrochloric acid) for catalyzing condensation reactions, and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and reaction times to ensure the desired transformations.

Major Products

The major products formed from these reactions include various porphyrin derivatives, which are valuable in numerous applications due to their unique optical and electronic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-dipyrromethane: Similar in structure but with a phenyl group instead of a pyridyl group.

Dipyrromethane: The parent compound without any substituents on the pyrrole rings.

Uniqueness

5-(4-Pyridyl)dipyrromethane is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of asymmetrical porphyrins and other complex macrocyclic structures . Its ability to form stable complexes with metals also sets it apart from other dipyrromethane derivatives .

Activité Biologique

5-(4-Pyridyl)dipyrromethane (5-py-DP) is a compound of interest in the field of organic chemistry and biological research. This dipyrromethane derivative exhibits unique properties that make it suitable for various applications, including its potential as a therapeutic agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized from pyrrole and 4-pyridinecarboxaldehyde. The synthesis involves a condensation reaction that leads to the formation of the dipyrromethane structure. The compound's molecular formula is C13H12N2, and its structure includes two pyrrole units linked by a methylene bridge, with a pyridine substituent at one end.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In vitro assays showed that the compound effectively scavenged free radicals, indicating its potential role in preventing oxidative stress-related damage in cells .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of this compound is attributed to its ability to interact with cellular targets. The presence of the pyridine moiety enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. Studies suggest that this compound may act as an inhibitor of DNA gyrase, a target in antibacterial drug development .

Study 1: Antibacterial Efficacy

A study conducted by researchers at the University of Udine investigated the antibacterial properties of various dipyrromethane derivatives, including this compound. The results indicated that this compound exhibited superior activity against multidrug-resistant strains of bacteria when compared to other derivatives .

Another research effort focused on the electrochemical behavior of this compound using cyclic voltammetry. The study revealed that the compound undergoes reversible oxidation processes, which are crucial for its application in sensor development and as an electroactive material in supramolecular assemblies .

Propriétés

IUPAC Name |

4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPABFDPAGHDWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442780 | |

| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52073-75-3 | |

| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-(4-Pyridyl)dipyrromethane suitable for creating sensors based on cMIPs?

A1: this compound (5-py-DP) exhibits promising characteristics as an electroactive building block for cMIP-based sensors. Research demonstrates its ability to form both conductive homo-polymers and co-polymers. [] This property enables the creation of conductive polymer films with imprinted sites for target molecules.

Q2: Can you elaborate on the interaction between this compound-based cMIPs and target molecules, using salicylic acid as an example?

A2: Studies show that 5-py-DP-based cMIPs can selectively incorporate salicylic acid (SA) into their synthetic pockets. [] This interaction is reversible, indicating the potential for sensor applications. Both voltammetric and piezoelectric investigations confirmed the presence and release of SA within these imprinted sites. Notably, co-polymers of 5-py-DP demonstrated higher sensitivity towards SA compared to homo-polymers. [] This suggests the potential for tailoring sensor sensitivity by adjusting the co-polymer composition.

Q3: Beyond salicylic acid, what other applications are being explored for this compound-based imprinted polymers?

A3: Research explored the use of 5-py-DP in creating photokilling materials. [] By imprinting a photosensitizer, 20-(4-carboxyphenyl)-2,13-dimethyl-3,12-diethyl-[22]pentaphyrin (PCox), onto electropolymerized 5-py-DP films, researchers developed materials with significant photoinduced bactericidal activity against Staphylococcus aureus. [] The 5-py-DP polymer effectively retained PCox, demonstrating its stability and potential in creating reusable antibacterial surfaces.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.